molecular formula C9H11N3O B2652230 5-Amino-3-methyl-3,4-dihydroquinazolin-2(1H)-one CAS No. 1507616-59-2

5-Amino-3-methyl-3,4-dihydroquinazolin-2(1H)-one

Cat. No. B2652230
CAS RN: 1507616-59-2
M. Wt: 177.207
InChI Key: AMHFALOVYOBNSZ-UHFFFAOYSA-N
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Description

“5-Amino-3-methyl-3,4-dihydroquinazolin-2(1H)-one” is a chemical compound. It is available for purchase from various chemical suppliers .

Scientific Research Applications

Chemical Synthesis The compound 5-Amino-3-methyl-3,4-dihydroquinazolin-2(1H)-one and its derivatives are synthesized through various chemical reactions. Notably, one study demonstrated the synthesis of 3-Amino-4-hydroxyquinolin-2 (1H)-one derivatives through the reaction of methyl isocyanoacetate with isatoic anhydrides, followed by hydrolysis with HCl. This synthesis process involved the alkylation and acylation of certain intermediates, leading to compounds with antiallergic activity (Suzuki et al., 1977). Similarly, 2,3-Dihydroquinazolin-4(1H)-one derivatives were synthesized using a one-pot, three-component reaction involving isatoic anhydride and an aromatic aldehyde with ammonium acetate, catalyzed by silica-bonded N-propylsulfamic acid (Niknam et al., 2011).

Biological Activities and Applications The derivatives of this compound exhibit a variety of biological activities:

  • Anticancer and Antimicrobial Properties : Compounds derived from this compound have shown potential in anticancer and antimicrobial applications. For instance, a series of dyes derived from 2,4-dihydroxyquinoline showed promising DNA protection, antimicrobial, and anticancer activities. Some compounds demonstrated high capacity for DNA binding and cytotoxicity against certain cancer cell lines (Şener et al., 2018). Additionally, peptide derivatives of quinazolinone exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making them promising candidates for novel antimicrobial agents (Kapoor et al., 2017).

  • Enzyme Inhibition and Pharmaceutical Potential : The derivatives also play a role in enzyme inhibition, which is crucial in drug development. For example, novel quinazolinone derivatives were synthesized and evaluated for their inhibition properties against metabolic enzymes like α-glucosidase, acetylcholinesterase, and human carbonic anhydrases. The aromatic ring of the quinazoline moiety was found to be critical in the inhibition of these enzymes, indicating their potential in pharmaceutical applications (Tokalı et al., 2021).

  • Corrosion Inhibition : Schiff bases derived from this compound have been used as corrosion inhibitors for mild steel. These compounds were found to be highly efficient in preventing corrosion, providing a potential application in material science and engineering (Jamil et al., 2018).

  • Ecological Applications : Eco-friendly synthesis methods for derivatives of this compound have been developed, utilizing ionic liquids or ionic liquid-water without additional catalysts. This approach not only yields high-quality products but also aligns with green chemistry principles, indicating its relevance in sustainable chemical practices (Chen et al., 2007).

properties

IUPAC Name

5-amino-3-methyl-1,4-dihydroquinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-12-5-6-7(10)3-2-4-8(6)11-9(12)13/h2-4H,5,10H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHFALOVYOBNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C=CC=C2NC1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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